molecular formula C17H24O2 B12793336 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-71-4

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol

Cat. No.: B12793336
CAS No.: 70955-71-4
M. Wt: 260.4 g/mol
InChI Key: APKSVDDENNTSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: and 2-methoxyphenol are two distinct chemical compounds. The former is a bicyclic hydrocarbon, while the latter is a phenolic compound. This article will explore both compounds, their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: This compound can be synthesized via a Diels-Alder reaction involving isoprene and a suitable dienophile under controlled temperature and pressure conditions.

    Catalytic Hydrogenation: Post Diels-Alder reaction, catalytic hydrogenation can be employed to reduce any unsaturated bonds.

Industrial Production Methods:

    Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve yield.

Synthetic Routes and Reaction Conditions:

    Methylation of Phenol: This can be achieved by reacting phenol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Extraction from Natural Sources: 2-Methoxyphenol can also be extracted from natural sources such as guaiacum resin.

Industrial Production Methods:

    Chemical Synthesis: Large-scale production typically involves the methylation of phenol using industrial methylating agents.

    Biotechnological Methods: Utilizing genetically modified microorganisms to produce 2-methoxyphenol from renewable resources.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Can undergo oxidation to form ketones or alcohols.

    Reduction: Reduction reactions can yield saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Halogenating Agents: Chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Halogenated derivatives.

Types of Reactions:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction can yield methoxycyclohexanol.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Methoxycyclohexanol.

    Substitution Products: Nitro, sulfonic acid derivatives.

Scientific Research Applications

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

    Chemistry: Used as a building block in organic synthesis.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Pharmaceuticals: Potential intermediate in drug synthesis.

2-Methoxyphenol

    Biology: Acts as an antioxidant and antimicrobial agent.

    Medicine: Used in the formulation of antiseptics and disinfectants.

    Industry: Employed in the production of fragrances, flavorings, and as a chemical intermediate.

Mechanism of Action

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Mechanism: The compound interacts with various molecular targets through its reactive double bond, facilitating addition reactions. It can also undergo radical reactions due to its strained bicyclic structure.

2-Methoxyphenol

Mechanism: Functions primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. It also interacts with microbial cell membranes, disrupting their integrity.

Comparison with Similar Compounds

    Norbornene: Similar bicyclic structure but lacks the methylidene group.

    Camphene: Another bicyclic hydrocarbon with different substituents.

Uniqueness: The presence of the methylidene group in 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane imparts unique reactivity compared to other bicyclic hydrocarbons.

Properties

CAS No.

70955-71-4

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol

InChI

InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3

InChI Key

APKSVDDENNTSHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.